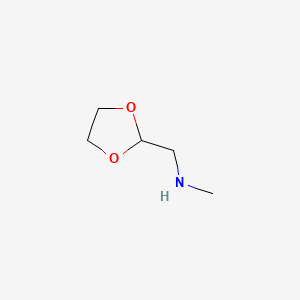

2-Methylaminomethyl-1,3-dioxolane

Description

Significance of the 1,3-Dioxolane (B20135) Core in Chemical Research

The 1,3-dioxolane ring is a five-membered heterocyclic acetal (B89532) that serves as a fundamental structural motif in a multitude of chemical contexts. Its significance stems from several key aspects:

Protecting Group Chemistry: Historically and currently, the 1,3-dioxolane group is widely employed as a protecting group for aldehydes and ketones, as well as for 1,2-diols. nih.gov This application is crucial in multi-step organic syntheses where specific functional groups need to be shielded from reaction conditions while other parts of the molecule are being modified.

Chiral Auxiliary and Template in Asymmetric Synthesis: Optically active 1,3-dioxolanes are pivotal in the field of asymmetric synthesis. acs.org They can act as chiral auxiliaries, directing the stereochemical outcome of reactions at a nearby prochiral center. acs.orgacs.org Furthermore, they can serve as chiral templates, allowing for the stereospecific cleavage of the ring to yield various chiral building blocks. acs.org The development of organocatalytic formal [3+2] cycloaddition reactions has provided efficient pathways to enantiomerically enriched 1,3-dioxolanes. acs.orgnih.gov

Biologically Active Scaffolds: The 1,3-dioxolane moiety is a core component in numerous pharmacologically active molecules. chemicalbook.com Derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and antineoplastic properties. nih.govchemicalbook.com For instance, certain 1,3-dioxolane derivatives have shown excellent activity against Candida albicans and notable efficacy against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. The ring system's ability to influence molecular conformation and participate in binding interactions with biological targets contributes to its prevalence in medicinal chemistry. Research has also explored 1,3-dioxolane derivatives as modulators to overcome multidrug resistance in cancer therapy. nih.govresearchgate.net

Role of the Methylaminomethyl Moiety in Compound Functionality and Reactivity

The aminomethyl group introduces a basic nitrogen atom, which can participate in a variety of chemical transformations:

Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom makes the methylaminomethyl group nucleophilic and basic. This allows it to react with electrophiles and participate in acid-base reactions. The nucleophilic character is utilized in substitution reactions.

Hydrogen Bonding: The secondary amine function can act as both a hydrogen bond donor and acceptor. This capability is crucial for its interaction with biological macromolecules, such as enzymes and receptors, potentially influencing the compound's biological activity.

Conformational Influence: The presence of an N-methyl group can control the conformation of a molecule. This conformational restriction can have a dramatic impact on its biological activity and binding affinity for specific targets. nih.gov The methyl group itself can contribute to increased lipophilicity, potentially improving membrane penetration, and its electron-donating inductive effects can modulate receptor binding. nih.gov

The combination of the 1,3-dioxolane ring and the methylaminomethyl moiety results in a molecule with a unique profile, suitable for use as a versatile building block in the synthesis of more complex chemical structures.

Overview of Key Research Trajectories for 2-Methylaminomethyl-1,3-dioxolane and its Derivatives

Research involving this compound and its derivatives has been multifaceted, exploring its utility in various fields of chemistry.

Building Block in Organic Synthesis: A primary application of this compound is as a precursor in the synthesis of more complex molecules. Its bifunctional nature, possessing both the protected carbonyl functionality (as the dioxolane) and the reactive amine, allows for sequential and controlled chemical modifications.

Medicinal Chemistry and Drug Discovery: Derivatives of 1,3-dioxolanes are actively investigated for their therapeutic potential. Research has shown that attaching various substituents to the 1,3-dioxolane core can lead to compounds with significant biological activities. For example, derivatives have been synthesized and tested for their ability to act as antibacterial and antifungal agents. nih.gov Furthermore, there is a strong research interest in developing 1,3-dioxolane derivatives as modulators of P-glycoprotein to overcome multidrug resistance (MDR) in cancer treatment. nih.gov

Polymer Chemistry: The compound and its analogs have been explored for their role in polymer science. They can be used as precursors in the synthesis of polymers with specific properties, such as enhanced stability or reactivity.

Below is a data table summarizing the properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO₂ | |

| Molecular Weight | 117.15 g/mol | |

| Appearance | Liquid | chemicalbook.com |

| Density | 1.029 g/mL at 25 °C |

A second data table outlines some of the key research applications and findings for derivatives of the 1,3-dioxolane core:

| Research Area | Key Findings | References |

| Asymmetric Synthesis | Used as chiral auxiliaries and templates for stereoselective reactions. | acs.org, acs.org |

| Medicinal Chemistry | Derivatives exhibit antifungal, antibacterial, and antiviral activities. | nih.gov, chemicalbook.com |

| Cancer Research | Investigated as modulators to overcome multidrug resistance (MDR). | nih.gov, researchgate.net |

| Polymer Science | Utilized as precursors for polymers with tailored properties. |

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-dioxolan-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-6-4-5-7-2-3-8-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCPVTVGEQLONB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205966 | |

| Record name | 1,3-Dioxolane-2-methanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57366-77-5 | |

| Record name | 1,3-Dioxolane-2-methanamine, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057366775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane-2-methanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxolane-2-methanamine, N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Strategies for 2 Methylaminomethyl 1,3 Dioxolane and Its Analogs

Nucleophilic Substitution Approaches for Aminomethyl-1,3-dioxolanes

A prevalent method for preparing 2-substituted aminomethyl-1,3-dioxolanes involves the nucleophilic substitution of 2-halomethyl-1,3-dioxolane derivatives. This approach leverages the reactivity of the halogenated starting material with various amines.

Reaction of 2-Halomethyl-1,3-dioxolanes with Primary and Secondary Amines

The core of this synthetic strategy is the reaction between a 2-halomethyl-1,3-dioxolane, where the halogen is typically chlorine or bromine, and a primary or secondary amine, such as methylamine (B109427). chemsrc.com This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. nih.gov The amine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the halogen, which serves as the leaving group. nsf.govucsb.edu

The reaction of primary amines with alkyl halides can be complex, often leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, as the initially formed amine products can undergo further alkylation. libretexts.orgyoutube.comlibretexts.org

Optimization of Reaction Conditions for Yield and Purity

Achieving high yields and purity in the synthesis of aminomethyl-1,3-dioxolanes necessitates careful optimization of reaction conditions. Key parameters that are often adjusted include temperature, solvent, and the stoichiometry of the reactants. For instance, the reaction of 2-halomethyl-1,3-dioxolanes with amines is frequently conducted at elevated temperatures, typically ranging from 100 to 200°C, with a preferred range of 150 to 170°C to enhance the reaction rate and yield. The choice of solvent can also influence the reaction outcome, with polar aprotic solvents often favoring SN2 reactions. Controlling the stoichiometry, such as using an excess of the amine, can help to drive the reaction towards the desired product and minimize over-alkylation. libretexts.org

Recent advancements in synthetic methodologies have also explored novel approaches. For example, some research has focused on the development of phosphoryl substituted spiro-1,3-dioxolane oxindoles through base-catalyzed reactions, achieving high yields and stereoselectivity. researchgate.net

Post-Synthesis Modifications: Formation of Salts and Quaternary Ammonium Compounds

Following the primary synthesis, 2-aminomethyl-1,3-dioxolanes can undergo further modifications to form salts and quaternary ammonium compounds. The reaction of the tertiary amine product with an additional alkyl halide leads to the formation of a quaternary ammonium salt, which is a permanently charged species. libretexts.orgquora.comwikipedia.org This process, known as quaternization, is a well-established method for creating these compounds. wikipedia.org The formation of these salts can sometimes be simplified by precipitation from the reaction mixture, particularly when using solvents like chloroform. nih.gov

Acetalization-Based Routes as Precursor Pathways

An alternative strategy for the synthesis of 2-methylaminomethyl-1,3-dioxolane involves the initial formation of a 2-methyl-1,3-dioxolane (B1212220) precursor through an acetalization reaction, followed by subsequent functionalization to introduce the amino group.

Formation of 2-Methyl-1,3-dioxolane via Acetaldehyde (B116499) and Ethylene (B1197577) Glycol with Acid Catalysts

The formation of 2-methyl-1,3-dioxolane is achieved through the acid-catalyzed reaction of acetaldehyde with ethylene glycol. google.com This reaction is a classic example of acetal (B89532) formation, where the diol protects the aldehyde functional group. The use of acid catalysts, such as mineral acids or solid acid catalysts, is crucial for facilitating this reversible reaction. google.com In some industrial applications, this reaction is used to remove acetaldehyde as a byproduct in processes like polyethylene (B3416737) terephthalate (B1205515) (PET) production. google.comresearchgate.net The reaction can be carried out under various conditions, including refluxing in glassware at atmospheric pressure or in gas scrubbing units. google.com

| Reactants | Catalyst | Product | Temperature (°C) | Yield (mol%) | Reference |

| Acetaldehyde, Ethylene Oxide | Potassium Iodide | 2-Methyl-1,3-dioxolane | 105 | 93.3 | epo.org |

| Ethanol (B145695), Ethylene Glycol | Iron(III) chloride hexahydrate, Sodium nitrite (B80452) | 2-Methyl-1,3-dioxolane | 50 | - | chemicalbook.com |

Subsequent Functionalization of Dioxolane Intermediates to Incorporate Amino Groups

Once the 2-methyl-1,3-dioxolane precursor is formed, the next step involves introducing an amino group. While direct functionalization of the methyl group at the 2-position can be challenging, various strategies have been developed. One approach involves a radical chain process, where a thiol-promoted, site-specific addition of 1,3-dioxolane (B20135) to imines can yield protected α-amino aldehydes. organic-chemistry.orgnih.govfigshare.comorganic-chemistry.org This metal-free and redox-neutral method utilizes a catalytic amount of a radical initiator and has been shown to be scalable and compatible with a range of substrates. organic-chemistry.orgnih.gov

Another strategy involves the use of Grignard reagents. For instance, 2-formyl-1,3-dioxolane can react with an organomagnesium reagent to form a secondary alcohol, which can then be converted to an amine.

Photocatalytic Synthesis of 1,3-Dioxacyclane Derivatives

Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of complex molecules under mild conditions. The synthesis of 1,3-dioxacyclane derivatives, including structures analogous to this compound, can be achieved through light-driven reactions.

One notable method involves the photocatalytic reaction of diols with primary alcohols using a system composed of iron(III) chloride (FeCl₃) and sodium nitrite (NaNO₂) with oxygen from the air serving as the oxidant. This process facilitates the formation of the 1,3-dioxolane ring. For instance, the reaction between ethylene glycol and ethanol, catalyzed by the FeCl₃–NaNO₂ system under UV irradiation, yields 2-methyl-1,3-dioxolane. The reaction proceeds through a proposed mechanism where the photocatalytic system generates reactive species that drive the cyclization and condensation of the alcohol and diol substrates. This approach is notable for its use of readily available and inexpensive catalysts and its operation under environmentally benign conditions.

Detailed research findings from studies on this photocatalytic system are summarized in the table below, showcasing the versatility of the method with various substrates.

| Diol | Alcohol | Product | Catalyst System | Conditions | Yield (%) |

| Ethylene Glycol | Ethanol | 2-Methyl-1,3-dioxolane | FeCl₃–NaNO₂/O₂ | UV light | 67 |

| 1,2-Propanediol | Ethanol | 2,4-Dimethyl-1,3-dioxolane | FeCl₃–NaNO₂/O₂ | UV light | 65 |

| Ethylene Glycol | Propan-1-ol | 2-Ethyl-1,3-dioxolane | FeCl₃–NaNO₂/O₂ | UV light | 68 |

| Ethylene Glycol | Butan-1-ol | 2-Propyl-1,3-dioxolane | FeCl₃–NaNO₂/O₂ | UV light | 70 |

Mannich Condensation for the Synthesis of Dioxolane-Appended Aminophenolates

The Mannich reaction is a classic three-component condensation reaction that forms a C-C bond and is fundamental for introducing an aminomethyl group into a molecule. brunel.ac.uknih.gov It typically involves an active hydrogen-containing compound, an aldehyde (like formaldehyde), and a primary or secondary amine. brunel.ac.uk This reaction is highly valuable for the synthesis of various pharmaceutical and natural product analogs. nih.gov

In the context of synthesizing dioxolane-appended aminophenolates, a variation of the Mannich reaction can be employed. Phenolic compounds, which possess an acidic proton on the aromatic ring, can serve as the active hydrogen component. The reaction involves the electrophilic substitution of the phenol (B47542) with an iminium ion, which is pre-formed from the condensation of an amine (such as methylamine) and an aldehyde.

To append a dioxolane moiety, a key modification involves using a dioxolane-containing aldehyde, such as 2-formyl-1,3-dioxolane, in place of formaldehyde (B43269). The reaction would proceed between a selected phenol, methylamine, and 2-formyl-1,3-dioxolane. The aminomethylation typically occurs at the ortho position to the hydroxyl group of the phenol due to its activating and directing effects. The resulting products are aminophenol derivatives bearing a dioxolane-substituted methyl group. Studies have shown that such reactions can be carried out in various solvents, including ethanol or dioxane-water mixtures, often under reflux conditions to achieve good yields. mdpi.comnih.gov

The following table presents representative examples of Mannich condensations involving phenolic substrates, which illustrate the principles applicable to the synthesis of dioxolane-appended aminophenolates.

| Phenolic Substrate | Amine | Aldehyde Component | Product Type | Solvent |

| Phenol | Dimethylamine | Formaldehyde | 2-((Dimethylamino)methyl)phenol | Ethanol |

| m-Cresol | Methylamine | Formaldehyde | 2-((Methylamino)methyl)-3-methylphenol | Ethanol |

| Resorcinol | Diethylenetriamine | Formaldehyde | Aminomethylated Resorcinol Derivative | Ethanol |

| p-Cresol | Cyclic Aminal | (as both amine/aldehyde source) | Di-Mannich Base | Dioxane/Water |

Stereoselective Synthetic Routes to Chiral Dioxolane-Derived Diamines

The development of stereoselective routes to chiral diamines is of significant interest in medicinal chemistry and asymmetric catalysis, as these motifs are core components of many bioactive molecules and ligands. researchgate.net When the diamine functionality is incorporated into a dioxolane scaffold, it creates a chiral structure with multiple stereocenters that can be precisely controlled.

A powerful strategy for the synthesis of chiral diamines derived from a dioxolane core begins with a readily available chiral starting material, such as diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate, which is derived from tartaric acid. This approach ensures that the stereochemistry of the final diamine product is well-defined from the outset. The synthesis involves the conversion of the ester groups into amide functionalities, followed by a reduction step to yield the desired diamine.

Reduction of Dicarboxamide Derivatives with Lithium Aluminum Hydride

A key step in the stereoselective synthesis of chiral dioxolane-derived diamines is the reduction of a dicarboxamide precursor. researchgate.net Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting amides to amines without affecting the stereochemistry of the adjacent chiral centers. harvard.edumasterorganicchemistry.com

In a specific application of this methodology, diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is first converted into the corresponding dicarboxamide. researchgate.net This is achieved by reacting the diester with an amine, for example, methylamine, in a suitable solvent. The resulting intermediate, (4R,5R)-N4,N5,2,2-tetramethyl-1,3-dioxolane-4,5-dicarboxamide, retains the stereochemistry of the starting material.

This dicarboxamide is then subjected to reduction with an excess of lithium aluminum hydride in an ethereal solvent like tetrahydrofuran (B95107) (THF). The LAH efficiently reduces both amide carbonyl groups to methylene (B1212753) groups, affording the target chiral diamine, (4S,5S)-2,2-dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane. researchgate.net The reaction is typically performed at room temperature or with gentle heating and results in good yields of the final product. This synthetic sequence provides a reliable and stereocontrolled route to C₂-symmetric chiral diamines built upon a dioxolane framework.

The table below summarizes the key transformation in this stereoselective synthesis. researchgate.net

| Starting Material | Reagents | Intermediate | Reducing Agent | Final Product |

| Diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | Methylamine | (4R,5R)-N4,N5,2,2-Tetramethyl-1,3-dioxolane-4,5-dicarboxamide | Lithium Aluminum Hydride (LiAlH₄) | (4S,5S)-2,2-Dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane |

Chemical Reactivity and Transformation Studies of 2 Methylaminomethyl 1,3 Dioxolane

Oxidation Reactions and Characterization of Oxidized Products

The 2-Methylaminomethyl-1,3-dioxolane molecule can undergo oxidation to yield the corresponding oxides. The specific nature of the oxidized products depends on the oxidizing agent used and the reaction conditions. The nitrogen atom of the methylaminomethyl group is susceptible to oxidation, which can lead to the formation of N-oxides. Additionally, the dioxolane ring can be oxidized, potentially leading to ring-opening or the formation of other oxygenated species.

Advanced techniques such as cyclic voltammetry can be employed to study the redox behavior of this compound. These studies can provide valuable information on the oxidation potentials, which are influenced by the electron-donating effects of the ligand.

Reduction Reactions to Form Amines and Other Derivatives

Reduction reactions of this compound can lead to the formation of various amines and other reduced derivatives. For instance, reductive amination processes can be employed to synthesize a wide range of primary, secondary, and tertiary amines. These reactions typically involve the use of a reducing agent, such as sodium borohydride (B1222165) or hydrogen gas with a metal catalyst, in the presence of an amine source like ammonia (B1221849).

The choice of reducing agent and reaction conditions plays a crucial role in determining the selectivity and yield of the desired amine products. For example, amorphous cobalt particles have been shown to be highly active catalysts for reductive amination using hydrogen gas and aqueous ammonia under mild conditions.

Nucleophilic Substitution Reactions at the Methylaminomethyl Group

The methylaminomethyl group in this compound is a key site for nucleophilic substitution reactions. One of the primary methods for synthesizing derivatives of this compound involves the reaction of 2-halomethyl-1,3-dioxolanes with amines. In this reaction, the halogen acts as a leaving group, and the amine serves as the nucleophile, displacing the halogen to form the desired aminomethyl derivative. These reactions are typically carried out at elevated temperatures.

The unique chemical properties imparted by the methylaminomethyl group make this compound a valuable building block in the synthesis of more complex molecules with specific functionalities.

Hydrolytic Stability and Mechanistic Pathways of Dioxolane Derivatives

The stability of the 1,3-dioxolane (B20135) ring is a critical aspect of its chemistry, particularly its susceptibility to hydrolysis under different pH conditions.

The hydrolysis of dioxolane derivatives can proceed through different mechanistic pathways depending on the solvent and other reaction conditions. In acidic environments, the hydrolysis often follows an A-1 mechanism, which involves a unimolecular decomposition of the protonated substrate. Alternatively, an A-Se2 mechanism, a bimolecular process, can also occur. The specific pathway taken can be influenced by the structure of the dioxolane and the nature of the solvent.

Kinetic studies of the hydrolysis of dioxolane derivatives provide insights into the reaction rates and the stability of intermediates. The hydrolysis of some dioxolanes, such as 2-ethyl-4-methyl-1,3-dioxolane, has been shown to occur over a period of hours at a pH of 3, with questionable stability even at a pH of 7, while appearing stable at a pH of 9. grafiati.com The stability of carbocation intermediates formed during the hydrolysis is a key factor in determining the reaction pathway and rate.

Complexation Chemistry with Transition Metals

The nitrogen and oxygen atoms in this compound can act as ligands, enabling the formation of complexes with transition metals. For example, it has been used in the synthesis of N-[methyl(2-hydroxy-3,5-dimethylphenyl)]-N-methyl-N-methyl-1,3-dioxolaneamine (mpoa-H), which can then react with metal precursors like MgBu₂, ZnEt₂, or Ca(OⁱPr)₂ to form homoleptic aminophenolates of zinc, magnesium, and calcium. chemsrc.comchemdad.com

The structural and electronic properties of these metal complexes can be characterized using various techniques, including X-ray crystallography to determine the coordination geometry and Density Functional Theory (DFT) calculations to model their electronic structures and bond dissociation energies. For instance, magnesium(II) complexes have been shown to exhibit tetrahedral coordination.

Interactive Data Tables

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol |

| Density | 1.029 g/mL at 25 °C |

| Refractive Index | n20/D 1.4404 |

| Flash Point | 58 °C (closed cup) |

Note: The data in this table is sourced from multiple references. scbt.comsigmaaldrich.comechemi.com

Formation of Cobalt Chloride Complexes with Dioxolane Diamine Derivatives

The reaction of specific chiral diamines derived from the 1,3-dioxolane structure with cobalt chloride has been a subject of scientific investigation. One study detailed the synthesis of (+)-(4S,5S)-2,2-dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane and its subsequent complex formation with cobalt chloride. researchgate.net This research highlights the coordination of the two nitrogen atoms of the diamine ligand to the cobalt ion. researchgate.net

In a related synthesis, (4S,5S)-2,2-dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane, a compound featuring both chiral carbon and nitrogen atoms, was prepared by reducing the corresponding dicarboxamide with lithium aluminum hydride. researchgate.net The complexation of these types of dioxolane-based diamines with cobalt salts is of interest for the development of catalysts, for instance, in enantioselective hydrogenation reactions. researchgate.net

The formation of the cobalt complex can be monitored by observing changes in the electronic absorption spectra. For example, the spectrum of a solution of the diamine and an excess of cobalt(II) chloride in THF reveals distinct absorption bands. researchgate.net The appearance of a charge-transfer band, which is more intense than the d-d transition bands in cobalt(II) chloride alone, indicates the formation of the complex. researchgate.net

| System | Solvent | Observed Spectral Features | Interpretation |

|---|---|---|---|

| Diamine Ic + CoCl₂ | THF | Appearance of a new, intense charge-transfer band at 19500 cm⁻¹ | Coordination of two nitrogen atoms to the cobalt ion, indicating complex formation. researchgate.net |

| CoCl₂ alone | THF | d-d transition bands at 14600, 15700, 16000, and 17300 cm⁻¹ | Represents the electronic transitions within the cobalt(II) ion. researchgate.net |

In some cases, the choice of the cobalt salt and solvent system can dramatically influence the reaction's outcome. For instance, reacting certain imine ligands with cobalt(II) chloride in dry acetonitrile (B52724) may lead to a transformation of the ligand itself, such as cyclization, rather than the formation of a cobalt complex. nih.govrsc.org However, using cobalt(II) acetate (B1210297) in a different solvent system, like methanol (B129727) or a DMSO/acetonitrile mixture, can successfully yield the desired cobalt complexes. nih.govrsc.org This demonstrates the critical role of reaction conditions in directing the chemical pathway toward either ligand transformation or metal complex formation. nih.govrsc.org

Platinum(II) Complex Formation with Bis(methylaminomethyl)-1,3-dioxolane

The synthesis of platinum(II) complexes incorporating 1,3-dioxolane structures has been explored for potential applications, including in the development of therapeutic agents. Research has been conducted on the synthesis of platinum complexes with ligands such as cis-(4R, 5R)-4,5-bis(aminomethyl)-2-phenyl-1,3-dioxolane. google.com This ligand, a derivative of the dioxolane family, chelates to the platinum(II) center to form well-defined coordination compounds. google.com

The general synthetic route involves a multi-step process. It starts with the preparation of a suitable dioxolane precursor, followed by the introduction of amino groups, and finally, the reaction with a platinum salt, such as potassium chloroplatinite, to yield the final platinum complex. google.com For example, cis-dichloro[(4R, 5R)-4,5-bis(aminomethyl)-2-phenyl-1,3-dioxolane]platinum(II) can be synthesized through such a pathway. google.com

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Synthesis of the dioxolane ring system | Phenyl aldehyde, D-diethyl tartrate, acid catalyst (e.g., KHSO₄) google.com |

| 2 | Formation of the corresponding diamide | The product from step 1 is converted to a diamide. google.com |

| 3 | Reduction to the diamine ligand | Lithium aluminum hydride google.com |

| 4 | Complexation with Platinum(II) | Potassium chloroplatinite (K₂PtCl₄) google.com |

The resulting platinum compounds have been evaluated for their biological activity. For instance, platinum complexes containing the 1,3-dioxolane structure have shown significant inhibitory activity against human colon cancer cell lines in vitro, suggesting their potential as anticancer drug candidates. google.com The specific stereochemistry of the dioxolane ligand, such as the (4R, 5R) configuration, is often crucial for the biological efficacy of the final platinum complex. google.com

Stereochemical Aspects and Chiral Applications of 2 Methylaminomethyl 1,3 Dioxolane Derivatives

Synthesis and Characterization of Chiral Diamines from Dioxolane Scaffolds

The foundation of the chiral applications of these derivatives lies in the precise synthesis of chiral diamines from the dioxolane structure. These diamines serve as the backbone for a variety of powerful ligands.

The synthesis of 1,3-dioxolanes can be tailored to produce either enantiomerically pure or racemic products, depending on the chosen starting materials and reaction conditions. Enantiomerically pure 1,3-dioxolanes are frequently derived from readily available and inexpensive chiral precursors like tartaric acid. rsc.orgmdpi.comresearchgate.net For instance, diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate, a common starting material, is synthesized from (+)-(2R,3R)-tartaric acid. sigmaaldrich.com This process allows for the unambiguous setting of two stereocenters in the resulting molecule. researchgate.net A general and efficient method for creating these chiral dioxolanes involves the reaction of suitable aldehydes with enantiopure diols, which can yield products with greater than 99% enantiomeric excess (ee). mdpi.comst-andrews.ac.uk

Racemic or achiral 1,3-dioxolanes are typically prepared through the condensation of an aldehyde or ketone with a simple diol, such as ethylene (B1197577) glycol. dubsscdapoli.indocumentsdelivered.com A common method involves the acid-catalyzed reaction between ethylene glycol and formaldehyde (B43269). dubsscdapoli.inrsc.org These syntheses provide the basic dioxolane structure, which can be functionalized in subsequent steps.

Table 1: Selected Synthesis Methods for 1,3-Dioxolanes

| Product Type | Starting Materials | Key Reagents/Catalysts | Reference(s) |

|---|---|---|---|

| Enantiomerically Pure | (+)-(2R,3R)-Tartaric acid | - | sigmaaldrich.com |

| Enantiomerically Pure | Salicylaldehyde (B1680747), Chiral Diols | Montmorillonite K10 | mdpi.comst-andrews.ac.uk |

| Racemic/Achiral | Ethylene Glycol, Formaldehyde | p-Toluenesulfonic acid | dubsscdapoli.in |

A key feature of diamines derived from dioxolane scaffolds is the potential for chirality at both carbon and nitrogen atoms. The synthesis of (+)-(4S,5S)-2,2-dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane provides a clear example of this principle. beilstein-journals.org This synthesis begins with diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate, where the C4 and C5 positions of the dioxolane ring are chiral carbons with a defined (R,R) configuration inherited from tartaric acid. sigmaaldrich.combeilstein-journals.org

The dicarboxylate is converted to the corresponding dicarboxamide by reacting it with methylamine (B109427). Subsequent reduction of the dicarboxamide with a reducing agent like lithium aluminum hydride yields the target diamine, (4S,5S)-2,2-dimethyl-4,5-bis(methylaminomethyl)-1,3-dioxolane. beilstein-journals.org During this transformation, the nitrogen atoms of the methylaminomethyl groups also become chiral centers, leading to a molecule with chirality on both its carbon backbone and its nitrogen functional groups. beilstein-journals.org This dual chirality is a significant factor in the design of highly effective stereoselective catalysts.

Chiral Ligand Design for Asymmetric Catalysis

The C2-symmetric nature of many diamines derived from tartaric acid makes them ideal candidates for chiral ligands in asymmetric catalysis. sigmaaldrich.com These ligands coordinate with metal centers to create a chiral environment that directs the stereochemical outcome of a reaction.

Chiral diamines based on the 1,3-dioxolane (B20135) framework have been successfully employed as ligands in rhodium-catalyzed enantioselective hydrogenation. nih.govresearchgate.net For example, the chiral diamine (4S,5S)-(+)-2,2-dimethyl-4,5-bis(dimethylaminomethyl)-1,3-dioxolane, a derivative of tartaric acid, has been used to form cationic Rh(I) complexes. nih.govresearchgate.net These complexes are effective catalysts for the hydrogenation of prochiral substrates like itaconic acid and α-(acetylamino)cinnamic acid. nih.govresearchgate.net The rigid, chiral environment created by the dioxolane-based ligand around the rhodium center is crucial for achieving high enantioselectivity in the reduction of the carbon-carbon double bond.

Optically active Salen ligands are a privileged class of ligands in asymmetric catalysis, known for their ability to coordinate with a variety of metals to catalyze numerous transformations. rsc.orgdubsscdapoli.in The standard synthesis of a Salen ligand involves the condensation of a chiral 1,2-diamine with two equivalents of a salicylaldehyde derivative. rsc.orgresearchgate.net

C2-symmetric chiral diamines derived from dioxolane scaffolds, such as (+)-(4S,5S)-4,5-bis(aminomethyl)-1,3-dioxolane, are excellent precursors for the synthesis of chiral Salen ligands. beilstein-journals.org By reacting these enantiopure diamines with appropriate salicylaldehydes, novel Salen ligands can be prepared. These ligands, when complexed with metal ions like cobalt(II) or scandium(III), can form active and selective catalysts for reactions such as the asymmetric Henry reaction or (3+2) annulations. nih.govresearchgate.net The stereochemical information embedded in the dioxolane diamine backbone is transferred to the Salen complex, dictating the conformation of the catalytic pocket and influencing the enantioselectivity of the reaction. documentsdelivered.com

The concept of double stereoselection, or double stereodifferentiation, explores the interaction between a chiral catalyst and a chiral substrate. This phenomenon is particularly relevant when using chiral dioxolane-based ligands. Research on hydrogenation reactions with cationic Rh(I) complexes has demonstrated the effects of using two different chiral ligands simultaneously, one of which can be a dioxolane diamine like (4S,5S)-(+)-2,2-dimethyl-4,5-bis(dimethylaminomethyl)-1,3-dioxolane. nih.govresearchgate.net

In such systems, the combination of chiral ligands can result in either a "matched" or "mismatched" pairing. A matched pair occurs when the stereochemical preferences of the two ligands (or a ligand and a chiral substrate) are complementary, leading to an enhancement of the enantiomeric excess of the product. nih.govresearchgate.net Conversely, a mismatched pair involves conflicting stereochemical directives, which can result in lower selectivity. Studies have shown that adding a chiral dioxolane diamine as an auxiliary ligand can increase the optical yield of a hydrogenation reaction, demonstrating a concerted, matched stereochemical effect between the two chiral sources. nih.govresearchgate.net

Table 2: Summary of Catalytic Applications

| Application | Catalyst System | Substrate Example | Key Finding | Reference(s) |

|---|---|---|---|---|

| Enantioselective Hydrogenation | [Rh(COD)(L1)2]+ with dioxolane diamine L2 | Itaconic acid | Dioxolane diamine acts as an effective chiral auxiliary ligand. | nih.govresearchgate.net |

| Double Stereoselection | Rh(I) with two different chiral ligands (one dioxolane-based) | α-(acetylamino)cinnamic acid | Observation of a "matched effect" leading to increased optical yield. | nih.govresearchgate.net |

| Asymmetric C-C Coupling | Salen-metal complexes | Alanine enolate | The structure of the chiral diamine backbone is critical for enantioselectivity. | documentsdelivered.com |

Diastereoselective Synthesis and Reactions Incorporating Dioxolane Chirality

The inherent chirality within a 1,3-dioxolane ring serves as a powerful tool in asymmetric synthesis for directing the stereochemical outcome of reactions at a prochiral center. By creating a sterically and electronically biased environment, the chiral dioxolane moiety can effectively control the facial selectivity of nucleophilic attacks or cycloadditions, leading to the preferential formation of one diastereomer over another. This principle is fundamental in the synthesis of complex molecules with multiple stereocenters.

Chiral 1,3-dioxolanes are commonly prepared from enantiomerically pure diols, such as those derived from tartaric acid or butanediol, which possess C₂ symmetry. iupac.org When these chiral auxiliaries are used to protect a carbonyl group, they establish a rigid and well-defined three-dimensional structure. The substituents on the dioxolane ring project into the space surrounding the reaction center, creating a significant steric hindrance that guides the approach of incoming reagents from the less hindered face. iupac.orgnii.ac.jp

Nucleophilic Addition to Chiral Acetals and Ketals

A well-documented application of dioxolane chirality is in the diastereoselective addition of organometallic reagents to carbonyl compounds or their acetal (B89532) derivatives. The stereochemical course of these reactions is highly dependent on the structure of the chiral diol used to form the dioxolane ring. For instance, reactions involving chiral acetals derived from α,β-unsaturated aldehydes demonstrate high levels of diastereoselectivity. The cleavage of the acetal with organocopper reagents often proceeds via an anti-nucleophilic attack relative to the substituents on the chiral ring. iupac.org

Research has shown that less flexible dioxane systems can achieve even better stereocontrol compared to more flexible dioxolane rings. However, chiral 1,3-dioxolanes still provide excellent diastereoselectivity, particularly in substitution reactions. iupac.org The reaction of organocopper reagents with chiral acetals of α,β-unsaturated aldehydes is regioselective, affording the S_N' product with high diastereomeric excess. iupac.org

| Chiral Auxiliary | Substrate | Reagent | Product Type | Diastereomeric Excess (d.e.) | Yield |

|---|---|---|---|---|---|

| (R,R)-2,3-Butanediol | Acrolein Acetal | Me₂CuLi | S_N' Addition | 70% | - |

| (R,R)-2,3-Butanediol | Crotonaldehyde Acetal | Me₂CuLi | S_N' Addition | >95% | - |

| (2R,4R)-2,4-Pentanediol | Crotonaldehyde Acetal | Me₂CuLi | S_N' Addition | 90% | - |

| (R,R)-2,3-Butanediol | Cyclohexenone Ketal | Me₂CuLi | S_N' Addition | 26% | - |

Diastereoselective Cycloaddition Reactions

The chirality of the dioxolane ring can also exert significant control over the facial selectivity of cycloaddition reactions, such as the Diels-Alder reaction. Chiral 1,3-dioxolan-4-ones, which contain an embedded chiral center derived from α-hydroxy acids like mandelic acid or lactic acid, have been used as effective chiral synthons. mdpi.com

In one study, (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, derived from mandelic acid, underwent a Michael addition with butenolide. The reaction proceeded with high selectivity to create a new stereocenter, demonstrating the directing power of the chiral dioxolanone scaffold. mdpi.com Similarly, the Diels-Alder reaction of (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one with various dienes has been explored. For example, its reaction with 1,3-diphenylisobenzofuran (B146845) resulted in the formation of two diastereomeric adducts, with one being significantly favored. mdpi.com

| Dioxolanone Derivative | Reactant | Reaction Type | Major Product | Diastereomeric Ratio | Yield (Major Isomer) |

|---|---|---|---|---|---|

| (2S,5S)-2-t-Butyl-5-phenyl-1,3-dioxolan-4-one | Butenolide | Michael Addition | (2S,5S,4′S)-Adduct | - | - |

| (2S)-5-Methylene-2-t-butyl-1,3-dioxolan-4-one | 1,3-Diphenylisobenzofuran | Diels-Alder | Major Stereoisomer 22a | 2.5 : 1 | 25% |

These examples underscore the utility of incorporating a chiral 1,3-dioxolane unit into a molecule to guide the stereochemical outcome of subsequent transformations. The predictable stereocontrol imparted by the dioxolane ring makes it a valuable strategic element in the asymmetric synthesis of complex chiral molecules.

Advanced Spectroscopic and Computational Characterization of 2 Methylaminomethyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of the molecular structure of 2-Methylaminomethyl-1,3-dioxolane. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within the molecule can be established. Furthermore, advanced NMR experiments can provide insights into the dynamic conformational behavior of the five-membered dioxolane ring in solution.

Analysis of ¹H and ¹³C NMR Spectra for Dioxolane Ring and Substituents

The ¹H NMR spectrum provides a detailed map of the proton environments within this compound. The dioxolane ring itself contains a symmetrical four-proton system (O-CH₂-CH₂-O), which typically presents as a multiplet in the range of 3.8-4.0 ppm. The single proton on the C2 carbon of the ring (O-CH-O), being adjacent to two oxygen atoms and the aminomethyl substituent, is expected to appear as a triplet at a downfield-shifted position, generally between 4.8 and 5.2 ppm.

The methylaminomethyl substituent introduces three distinct proton signals: a singlet for the N-methyl (N-CH₃) protons, a doublet for the methylene (B1212753) bridge (C-CH₂-N) protons, and a broad signal for the amine (N-H) proton, which may exchange with solvent protons.

The ¹³C NMR spectrum complements the proton data by showing distinct signals for each unique carbon atom. The carbons of the dioxolane ring (O-CH₂-CH₂) are typically found around 65 ppm. The C2 carbon (O-CH-O) is significantly deshielded and appears further downfield, often above 100 ppm. The carbons of the substituent, the N-methyl and the methylene bridge, will have characteristic shifts that confirm the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Dioxolane Ring (O-CH₂-CH₂-O) | ~ 3.8 - 4.0 (m) | ~ 65.0 |

| Dioxolane Ring (O-CH-O) | ~ 4.9 - 5.2 (t) | ~ 102.0 |

| Methylene Bridge (-CH₂-N) | ~ 2.6 - 2.8 (d) | ~ 55.0 |

| N-Methyl (-N-CH₃) | ~ 2.4 (s) | ~ 36.0 |

| Amine (-NH) | Variable, broad | N/A |

Note: Predicted values based on standard chemical shift ranges for similar functional groups. s=singlet, d=doublet, t=triplet, m=multiplet.

Electronic Absorption and Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Electronic absorption spectroscopy provides information on the electronic transitions within a molecule. For this compound, which lacks significant chromophores, the absorption bands are expected to occur in the far UV region and are associated with n → σ* transitions of the non-bonding electrons on the oxygen and nitrogen atoms.

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the stereochemistry of chiral molecules. rsc.org Since this compound possesses a chiral center at the C2 position of the dioxolane ring, its enantiomers will interact differently with circularly polarized light. CD spectra can reveal the absolute configuration of the molecule and study its conformational preferences in solution. rsc.org The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the atoms, particularly the conformation of the five-membered dioxolane ring. rsc.org While electronic CD (ECD) signals may be weak due to the nature of the electronic transitions, Vibrational Circular Dichroism (VCD) could offer a more detailed probe of its stereostructure. rsc.org

Fluorescence Spectroscopy for Photophysical Investigations

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Saturated aliphatic compounds like this compound, which contain only sigma bonds and non-bonding electrons, are generally not fluorescent. The energy of the n → σ* transitions is typically too low, and de-excitation usually occurs through non-radiative pathways such as vibrational relaxation or intersystem crossing.

However, fluorescence spectroscopy can be employed indirectly to study the interactions of this compound. For instance, if this compound binds to a fluorescent biological macromolecule (like a protein), it may cause a change in the macromolecule's fluorescence intensity or wavelength. Such changes can be used to quantify binding affinity and characterize the interaction.

Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of the molecule's properties at an atomic level.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict a variety of molecular properties. researchgate.net

These calculations can determine the most stable three-dimensional geometry, bond lengths, and bond angles. They can also be used to simulate vibrational (IR and Raman) and NMR spectra, which helps in the interpretation of experimental data. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) provides information about the molecule's reactivity and the likely sites for electrophilic and nucleophilic attack.

Table 2: Parameters Obtainable from DFT Calculations for this compound

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | Aids in the assignment of experimental IR and Raman spectra. |

| NMR Chemical Shifts | Helps in the interpretation and confirmation of experimental NMR data. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Indicates regions of electron density and predicts chemical reactivity. |

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. mdpi.comchemmethod.com

For this compound, docking simulations can be performed to explore its potential interactions with various biological targets, such as enzymes or receptors. The process involves generating a 3D structure of the compound (often from DFT calculations) and placing it into the binding site of a target protein whose structure is known (e.g., from the Protein Data Bank). mdpi.comnih.gov The simulation software, such as AutoDock, calculates the most stable binding poses and estimates the binding affinity (often as a docking score in kcal/mol). mdpi.comnih.gov The results can identify key interactions, such as hydrogen bonds between the amine or ether oxygens of the ligand and amino acid residues in the protein's active site. nih.gov

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

Computational Modeling for Mechanistic Insights into Chemical Transformations

Computational modeling, particularly utilizing Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate mechanisms of chemical transformations involving this compound. By simulating reaction pathways and analyzing the energetics of intermediates and transition states, researchers can gain a detailed understanding of reaction feasibility, selectivity, and kinetics. These theoretical investigations provide valuable insights that complement experimental findings and guide the design of new synthetic routes and applications.

The chemical reactivity of this compound is primarily centered around the 1,3-dioxolane (B20135) ring and the pendant methylaminomethyl group. Computational studies can probe several key transformations, including hydrolysis of the acetal (B89532), reactions at the amino group, and ring-opening processes.

One of the fundamental reactions of 1,3-dioxolanes is acid-catalyzed hydrolysis, which regenerates the parent carbonyl compound and diol. Computational models can map the multi-step mechanism, which typically involves protonation of an oxygen atom, followed by ring opening to form a resonance-stabilized carbocation, and subsequent nucleophilic attack by water. DFT calculations can determine the activation barriers for each step, identifying the rate-determining step and the influence of the 2-substituent on the reaction rate.

Furthermore, the aminomethyl group can undergo a variety of transformations, such as N-alkylation, acylation, and participation in multicomponent reactions like the Mannich reaction. nih.gov Computational modeling can predict the nucleophilicity of the nitrogen atom and model the transition states of these reactions, providing insights into their stereochemical outcomes. For instance, in a Mannich-type reaction, DFT can be employed to understand the formation of the C-C bond and the relative stabilities of different product diastereomers.

Radical reactions at the C2 position of the 1,3-dioxolane ring are also a subject of computational investigation. The abstraction of a hydrogen atom from the C2 position can generate a dioxolanyl radical. DFT studies have been used to corroborate the hydrogen atom transfer from 1,3-dioxolane in visible-light-promoted reactions. nsf.gov These computational models can calculate bond dissociation energies and activation barriers for radical addition to various substrates, thereby predicting the feasibility and regioselectivity of such transformations.

Ring-opening polymerization is another significant transformation for 1,3-dioxolane derivatives. Cationic ring-opening polymerization, for instance, is known to be susceptible to cyclization side reactions. rsc.org Computational modeling can elucidate the competition between chain propagation and backbiting mechanisms that lead to the formation of cyclic oligomers. By calculating the relative energies of the transition states for these competing pathways, the model can predict how reaction conditions might influence the final polymer structure.

The following table summarizes key potential transformations of this compound and the typical insights that can be gained from computational modeling.

| Transformation | Computational Method | Key Insights from Modeling |

| Acid-Catalyzed Hydrolysis | DFT (B3LYP, M06-2X) with a suitable basis set (e.g., 6-311+G(d,p)) and a solvent model (e.g., SMD, PCM) | - Determination of protonation site (ether vs. amino group) - Calculation of activation energy barriers for ring opening and nucleophilic attack - Identification of the rate-determining step - Analysis of the stability of carbocation intermediates |

| N-Alkylation/Acylation | DFT | - Modeling of transition state geometries - Prediction of reaction pathway and potential side products - Calculation of reaction energies to determine thermodynamic favorability |

| Radical Addition | DFT | - Calculation of C-H bond dissociation energy at the C2 position - Modeling of hydrogen atom transfer to a radical initiator - Determination of the regioselectivity and stereoselectivity of the addition of the dioxolanyl radical to an alkene |

| Cationic Ring-Opening Polymerization | DFT | - Elucidation of the mechanism of initiation, propagation, and termination steps - Comparison of the energetics of linear chain growth versus backbiting to form cyclic byproducts - Investigation of the role of the catalyst and solvent on the polymerization process |

These computational approaches provide a molecular-level understanding of the chemical behavior of this compound, which is essential for its effective utilization in various chemical applications.

Applications in Organic Synthesis, Material Science, and Industrial Processes

2-Methylaminomethyl-1,3-dioxolane as a Versatile Building Block in Complex Organic Molecule Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules due to its distinct chemical functionalities. chemsrc.com The presence of both a nucleophilic secondary amine and a dioxolane ring, which can act as a protected carbonyl group, allows for a range of chemical modifications. chemsrc.com This dual reactivity makes it a valuable intermediate for constructing larger, multifunctional compounds.

A notable application is in the field of coordination chemistry, where it is used in the synthesis of complex ligands. For instance, this compound is a key reactant in the preparation of N-[methyl(2-hydroxy-3,5-dimethylphenyl)]-N-methyl-N-methyl-1,3-dioxolaneamine (mpoa-H). chemsrc.comchemdad.com This synthesis is achieved through a modified Mannich condensation reaction involving a disubstituted phenol (B47542), paraformaldehyde, and this compound. chemsrc.com The resulting aminophenolate ligand (mpoa-H) can then be used to form homoleptic complexes with metals like zinc (Zn), magnesium (Mg), and calcium (Ca). chemsrc.com

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 57366-77-5 | chemdad.comscbt.com |

| Molecular Formula | C₅H₁₁NO₂ | chemdad.comscbt.com |

| Molecular Weight | 117.15 g/mol | chemdad.comscbt.com |

| Density | 1.029 g/mL at 25 °C | chemdad.comsigmaaldrich.com |

| Refractive Index | n20/D 1.4404 | chemdad.comsigmaaldrich.com |

| Flash Point | 58 °C (136.4 °F) - closed cup | sigmaaldrich.com |

| Boiling Point | 150.2 °C at 760 mmHg | chemsrc.com |

Precursors for Polymeric Materials with Tailored Properties

In polymer chemistry, this compound and its derivatives have been investigated for their role as precursors in the synthesis of polymeric materials. chemsrc.com The ability of the dioxolane ring to participate in polymerization reactions, coupled with the functionality of the aminomethyl group, allows for the creation of polymers with specific, tailored properties such as enhanced stability or reactivity. chemsrc.com

A significant area of research is the use of metal complexes derived from this compound as catalysts in the ring-opening polymerization (ROP) of lactides. chemsrc.com Lactide is a monomer used to produce polylactic acid (PLA), a biodegradable and biocompatible polyester. The aforementioned aminophenolate complexes of Mg, Zn, and Ca, synthesized using this compound, have shown activity in the polymerization of lactides, highlighting the compound's potential in developing new catalysts for producing sustainable materials. chemsrc.com The structure of the ligand, originating from the dioxolane building block, influences the behavior and efficacy of the catalyst in the polymerization process. chemsrc.com

Development of Bio-Based Solvents Utilizing Dioxolane Derivatives

There is a significant scientific push to replace traditional, fossil-based solvents with greener alternatives derived from renewable sources to reduce environmental impact. chemdad.comscbt.com Dioxolane derivatives are a promising class of compounds in this effort. scbt.comsigmaaldrich.com Although research has focused on various derivatives, the fundamental 1,3-dioxolane (B20135) structure is key. These compounds are explored for their potential as bio-based solvents, often synthesized from green precursors like glycerol, α-hydroxy carboxylic acids, and aldehydes. scbt.comsigmaaldrich.com

For example, methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate, derived from glycerol, has been studied as a potential replacement for conventional aprotic solvents. sigmaaldrich.com Another example, 5-methyl-1,3-dioxolane-4-one, is easily prepared from lactic acid and formaldehyde (B43269) and shows promise as a green polar aprotic solvent, similar in properties to γ-valerolactone (GVL). scbt.com These studies underscore the versatility of the dioxolane scaffold in creating sustainable solvents, a field to which derivatives of this compound could contribute.

Industrial Relevance in Polyester Production Processes (e.g., Polyethylene (B3416737) Terephthalate)

The chemistry of dioxolanes has direct relevance in large-scale industrial processes, particularly in the production of polyesters like Polyethylene Terephthalate (B1205515) (PET). thegoodscentscompany.com During the solid-state polycondensation (SSP) stage of PET manufacturing, acetaldehyde (B116499) is generated as an undesirable byproduct. thegoodscentscompany.com This acetaldehyde can be captured and reacted with ethylene (B1197577) glycol, a primary raw material for PET, in gas scrubbing units. chemsrc.comthegoodscentscompany.com

This reaction, often facilitated by an acid catalyst, intentionally produces 2-methyl-1,3-dioxolane (B1212220) (MDO). thegoodscentscompany.com The formation of MDO is a method to remove acetaldehyde from the process stream, preventing it from negatively impacting the final polymer quality. thegoodscentscompany.com Importantly, the resulting 2-methyl-1,3-dioxolane can be seen as a precursor that could be further functionalized. chemsrc.com Through subsequent chemical reactions, an amino group can be introduced to the MDO molecule, leading to the formation of 2-methylaminomethyl derivatives like this compound. chemsrc.com This connection highlights a potential link between industrial byproduct management and the synthesis of valuable chemical intermediates.

Specialized Applications in Aroma and Flavor Chemistry

While direct data on the organoleptic properties of this compound is not prevalent in public literature, other derivatives of 2-methyl-1,3-dioxolane are established components in the flavor and fragrance industry. A prominent example is ethyl 2-methyl-1,3-dioxolane-2-acetate, a compound known by trade names such as Fructone or Apple Ketal. fragranceconservatory.com

This specific dioxolane derivative is a lab-created fragrance ingredient prized for its pleasant fruity and woody scent, which is reminiscent of sweet pine. fragranceconservatory.com It is synthesized from materials including ethyl acetoacetate, a natural component of strawberries, and is used to impart these characteristics to a variety of consumer products. fragranceconservatory.com The safety of ethyl 2-methyl-1,3-dioxolane-2-acetate as a fragrance ingredient has been assessed by the Research Institute for Fragrance Materials (RIFM). fragranceconservatory.comnih.gov This application for a closely related dioxolane derivative demonstrates the potential of the 2-methyl-1,3-dioxolane chemical structure in the specialized field of aroma chemistry.

Table 2: Summary of Applications

| Application Area | Specific Use of this compound or its Derivatives | Source(s) |

|---|---|---|

| Organic Synthesis | Building block for complex ligands like N-[methyl(2-hydroxy-3,5-dimethylphenyl)]-N-methyl-N-methyl-1,3-dioxolaneamine (mpoa-H). | chemsrc.comchemdad.com |

| Material Science | Precursor for metal-based catalysts used in the Ring-Opening Polymerization (ROP) of lactides to produce polylactic acid (PLA). | chemsrc.com |

| Industrial Processes | Its precursor, 2-methyl-1,3-dioxolane, is formed to remove acetaldehyde byproduct during PET production and can be functionalized to aminomethyl derivatives. | chemsrc.comthegoodscentscompany.com |

| Green Chemistry | The general class of dioxolane derivatives is under development as sustainable, bio-based solvents. | scbt.comsigmaaldrich.com |

| Aroma Chemistry | The related derivative, ethyl 2-methyl-1,3-dioxolane-2-acetate, is used as a fragrance ingredient with a fruity, woody scent. | fragranceconservatory.comnih.gov |

Biological Activity and Medicinal Chemistry Research Involving 2 Methylaminomethyl 1,3 Dioxolane and Its Analogs

Antimicrobial Activity Studies

The 1,3-dioxolane (B20135) scaffold has been a foundation for the development of various agents with a broad spectrum of biological activities, including antimicrobial properties. nih.gov Research has demonstrated that derivatives of 1,3-dioxolane exhibit notable efficacy against a range of pathogenic microorganisms.

Several studies have highlighted the potential of 1,3-dioxolane derivatives as antibacterial agents. A notable study involved the synthesis of a series of new chiral and racemic 1,3-dioxolanes derived from salicylaldehyde (B1680747) and various diols. nih.govnih.gov These compounds were tested against a panel of bacteria, including the Gram-positive Staphylococcus aureus and the Gram-negative Pseudomonas aeruginosa. nih.govnih.gov

The results indicated that many of these analogs possess significant antibacterial activity. nih.govnih.gov For instance, most of the tested compounds, with the exception of one derivative, demonstrated excellent activity against S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL. nih.gov Furthermore, specific racemic versions of these dioxolane compounds showed potent activity against P. aeruginosa, whereas their chiral counterparts were inactive against this particular bacterium. nih.gov This highlights the stereochemical sensitivity of the antibacterial action.

Below is a summary of the antibacterial activity for selected 1,3-dioxolane analogs from the study.

| Compound | Structure Type | MIC against S. aureus (µg/mL) | MIC against P. aeruginosa (µg/mL) |

|---|---|---|---|

| Analog 4 | Chiral | 625 | 625 |

| Analog 5 | Chiral | 625 | >1250 (Inactive) |

| Analog 6 | Racemic | 625 | 625 |

| Analog 7 | Chiral | >1250 (Inactive) | >1250 (Inactive) |

| Analog 8 | Racemic | 625 | 625 |

Data sourced from a study on salicylaldehyde-derived 1,3-dioxolanes. nih.gov

The same series of salicylaldehyde-derived 1,3-dioxolane analogs also demonstrated promising antifungal activity. nih.govresearchgate.net The pathogenic yeast Candida albicans is a common target in antifungal research due to its role in human infections. researchgate.net Biological screening revealed that nearly all the synthesized 1,3-dioxolane compounds, with one exception, exhibited excellent antifungal activity against C. albicans. nih.govnih.gov

The Minimum Inhibitory Concentration (MIC) values for these active compounds were found to be in the range of 156 to 312.5 µg/mL, indicating significant potency. researchgate.net This broad-spectrum activity against both bacteria and fungi underscores the potential of the 1,3-dioxolane scaffold in developing new antimicrobial agents. nih.govresearchgate.net

| Compound | Structure Type | MIC against C. albicans (µg/mL) |

|---|---|---|

| Analog 2 | Chiral | 156 |

| Analog 3 | Racemic | 312.5 |

| Analog 4 | Chiral | 156 |

| Analog 5 | Chiral | 156 |

| Analog 6 | Racemic | 312.5 |

| Analog 7 | Chiral | 156 |

| Analog 8 | Racemic | 312.5 |

Data sourced from a study on salicylaldehyde-derived 1,3-dioxolanes. nih.govresearchgate.net

Antioxidant Properties and Free Radical Scavenging Capabilities (e.g., DPPH, ABTS assays)

The evaluation of antioxidant activity is crucial in drug discovery, as oxidative stress is implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common spectrophotometric methods used to assess the free radical scavenging capabilities of chemical compounds. e3s-conferences.orgnih.gov In these assays, the ability of a compound to donate a hydrogen atom or an electron to the stable radical (DPPH or ABTS) results in a color change, which can be quantified to determine antioxidant potential. e3s-conferences.orgnih.gov

Some research suggests that the antimicrobial activity of 1,3-dioxolane derivatives may be associated with their antiradical activity. researchgate.net However, specific studies detailing the antioxidant properties of 2-Methylaminomethyl-1,3-dioxolane or its direct analogs using DPPH and ABTS assays are not widely available in the current body of scientific literature. While many natural and synthetic compounds, including other heterocyclic structures, have been extensively evaluated with these methods, a dedicated analysis of this specific dioxolane derivative is a potential area for future research. nih.govrsc.org

Enzyme and Receptor Interaction Studies

The interaction of small molecules with biological macromolecules like enzymes and receptors is the fundamental basis of pharmacology. The 1,3-dioxolane structure has been incorporated into ligands designed to interact with various biological targets. nih.govnih.gov

The 1,3-dioxolane scaffold has been successfully used to develop ligands for specific receptor systems. For example, different series of 1,3-dioxolane-based compounds have been synthesized and shown to act as potent and selective antagonists for α1-adrenoceptor subtypes and as agonists or antagonists for 5-HT1A serotonin (B10506) receptors. nih.govnih.govacs.org These studies demonstrate that the dioxolane ring can serve as a rigid structural element to orient functional groups for optimal receptor binding, thereby modulating cellular signaling pathways. nih.govnih.gov While these findings establish the utility of the dioxolane core in ligand design, specific research on the binding profile of this compound and its potential to modulate specific biochemical pathways has not been extensively reported.

Monoamine oxidase B (MAO-B) is a key enzyme in the central nervous system responsible for the degradation of dopamine (B1211576). nih.gov Inhibition of MAO-B increases dopamine levels and is a validated therapeutic strategy for managing neurodegenerative conditions such as Parkinson's disease. nih.gov Consequently, there is significant interest in discovering novel MAO-B inhibitors.

The exploration of various chemical scaffolds for MAO-B inhibition is an active area of research. A recent review highlighted computational docking studies of various compounds, including chalcone-based molecules containing a 1,3-dioxolane ring, within the active site of the MAO-B enzyme. nih.gov These computational models suggest that the dioxolane moiety can be positioned to make favorable interactions within the enzyme's binding pocket. nih.gov However, despite the theoretical potential of the dioxolane scaffold, there is a lack of specific experimental studies investigating or confirming the activity of this compound or its close analogs as MAO-B inhibitors.

Structure-Activity Relationship (SAR) Studies for Optimized Pharmacological Profiles

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of new therapeutic agents with improved potency and selectivity. For analogs of this compound, SAR investigations have been crucial in elucidating the molecular features that govern their pharmacological activity. These studies have primarily focused on modifying the core structure to understand the impact of different substituents on biological outcomes, particularly in the areas of muscarinic receptor antagonism and modulation of multidrug resistance.

Detailed Research Findings

Research into 1,3-dioxolane derivatives has provided valuable insights into how structural alterations influence their interaction with biological targets.

Muscarinic Receptor Antagonists: A significant area of research has involved the synthesis and evaluation of 1,3-dioxolane analogs as muscarinic receptor antagonists. nih.gov These receptors are implicated in a variety of physiological functions, and their modulation is a target for treating several diseases. In a series of studies, analogs of 2,2-diphenyl- nih.govscbt.com-dioxolan-4-ylmethyl-dimethylamine were synthesized to explore the impact of modifications to the cationic head (the nitrogen-containing portion of the molecule). nih.gov

The findings revealed that the nature of the substituents on the nitrogen atom significantly affects both the affinity and selectivity for the M1, M2, and M3 muscarinic receptor subtypes. nih.gov Specifically, the research demonstrated that:

Ethyl Substitution: The introduction of an ethyl group on the nitrogen atom of the cationic head led to a general enhancement of affinity for all three muscarinic receptor subtypes (M1, M2, and M3). nih.gov

Phenethyl Substitution: In contrast, the incorporation of a larger phenethyl group on the nitrogen atom resulted in increased selectivity for the M3 receptor subtype over M1 and M2. nih.gov

These findings highlight the importance of the steric and electronic properties of the substituent at the cationic head in determining the pharmacological profile of these 1,3-dioxolane analogs.

Multidrug Resistance (MDR) Modulators: Another key therapeutic challenge addressed by 1,3-dioxolane derivatives is the circumvention of multidrug resistance in cancer treatment. nih.gov MDR is often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of cancer cells. nih.gov

In an effort to develop effective MDR reversal agents, a series of novel 2,2-diphenyl-1,3-dioxolane (B8804434) and 4,5-diphenyl-1,3-dioxolane derivatives were synthesized and evaluated. nih.gov The SAR studies in this context focused on the systematic modification of three key structural components:

The aromatic core structure

The linker region

The basic moiety

The in vitro evaluation of these compounds in human Caco-2 cells, a model for P-gp-mediated MDR, showed that several of the synthesized derivatives were effective at reversing MDR at low concentrations. nih.gov Notably, some of the newly developed structures demonstrated superior activity compared to established MDR modulators like trifluoperazine. nih.gov This indicates that the 1,3-dioxolane scaffold is a promising template for the design of new agents to combat multidrug resistance in cancer.

Data Tables

The following interactive table summarizes the key structure-activity relationship findings for analogs of this compound.

Table 1: Structure-Activity Relationship of 1,3-Dioxolane Analogs

| Base Scaffold | Structural Modification | Pharmacological Target/Activity | Observed Effect |

|---|---|---|---|

| 2,2-diphenyl- nih.govscbt.com-dioxolan-4-ylmethyl-dimethylamine | Introduction of an ethyl substituent on the cationic nitrogen | Muscarinic Receptors (M1, M2, M3) | Improved affinity at all three subtypes. nih.gov |

| 2,2-diphenyl- nih.govscbt.com-dioxolan-4-ylmethyl-dimethylamine | Introduction of a phenethyl substituent on the cationic nitrogen | Muscarinic Receptors (M1, M2, M3) | Increased selectivity for the M3 subtype. nih.gov |

Future Research Directions and Emerging Trends for 2 Methylaminomethyl 1,3 Dioxolane

Exploration of Novel and Sustainable Synthetic Routes

Current synthetic methodologies for 2-Methylaminomethyl-1,3-dioxolane and its derivatives often rely on conventional chemical processes that may involve high temperatures or hazardous reagents. One primary laboratory method involves the nucleophilic substitution of 2-halomethyl-1,3-dioxolane derivatives with methylamine (B109427) at elevated temperatures, typically between 100 to 200°C. Another route involves the acetalization of acetaldehyde (B116499) with ethylene (B1197577) glycol using acid catalysts to form the precursor 2-methyl-1,3-dioxolane (B1212220), which is subsequently functionalized.

Future research is trending towards the development of greener, more sustainable synthetic pathways. These efforts are focused on improving atom economy, reducing energy consumption, and utilizing renewable feedstocks. Key areas of exploration include:

Photocatalysis: Specialized methods using photocatalytic systems, such as those involving iron(III) chloride and sodium nitrite (B80452) under UV irradiation, represent a potential low-energy alternative for synthesizing 1,3-dioxolane (B20135) derivatives.

Bio-based Feedstocks: There is a growing interest in using bio-derived precursors. For instance, related 1,3-dioxolane compounds can be synthesized from green precursors like lactic acid and formaldehyde (B43269). rsc.org Research into adapting such methods could lead to a more sustainable production cycle for this compound.

Carbon Capture and Utilization: The synthesis of cyclic carbonates from the addition of carbon dioxide to epoxides is a well-established green chemistry strategy. researchgate.net Investigating analogous reactions to form the dioxolane ring could provide a pathway that utilizes CO2 as a C1 feedstock.

Recycling of Polymers: Innovative concepts are being explored for the recycling of polymers like polyoxymethylene (POM) through catalytic processing with biomass-derived diols to produce dioxolane structures, aligning with a circular economy model. researchgate.net

| Synthetic Approach | Current Methods | Future Directions |

| Precursors | Halomethyl-1,3-dioxolanes, Acetaldehyde, Ethylene Glycol | Bio-derived diols, Lactic Acid, Formaldehyde, CO2 rsc.orgresearchgate.netresearchgate.net |

| Catalysis | Acid catalysts | Photocatalysts (e.g., Iron(III) chloride), Biocatalysts |

| Conditions | High temperatures (100-200°C) | Ambient temperature, UV irradiation |

| Sustainability | Energy-intensive, potential for hazardous reagents | Reduced energy consumption, use of renewable feedstocks, circular economy principles rsc.orgresearchgate.net |

Advanced Functionalization for Enhanced Chemical and Biological Properties

The inherent reactivity of this compound, stemming from its primary amine and stable dioxolane ring, makes it an ideal scaffold for advanced functionalization. The compound is known to be a valuable building block for creating more complex molecules with specific functionalities. For example, it is a key reactant in the synthesis of N-[methyl(2-hydroxy-3,5-dimethylphenyl)]-N-methyl-N-methyl-1,3-dioxolaneamine (mpoa-H), a three-coordinating aminophenolate ligand. chemdad.comchemsrc.com

Future research will likely focus on more sophisticated functionalization strategies to tailor the compound's properties for specific applications:

Site-Specific Modifications: Advanced techniques, such as the thiol-promoted radical chain addition of 1,3-dioxolane to imines, offer a metal-free and redox-neutral pathway to create masked α-amino aldehydes. nih.gov Applying similar site-specific strategies to this compound could yield a library of novel derivatives with precisely controlled architectures.